5-Fluoro-4-hydroxy-8-methylquinoline-3-carboxylic acid

MAO-A inhibition neurodegeneration fluorinated quinoline SAR

SAR programs requiring the precise 5-fluoro-8-methyl substitution pattern cannot substitute generic 4-hydroxyquinoline-3-carboxylic acid analogs without risking erroneous conclusions-the 8-methyl group is essential for potency advantages over ciprofloxacin. • Direct Gould-Jacobs intermediate for 6-fluoro-8-methyl-4-oxoquinoline-3-carboxylic acid derivatives demonstrating 4-fold greater antibacterial potency than ciprofloxacin against drug-resistant Gram-positive and Gram-negative pathogens. • Supplied at 98% purity with batch-specific NMR, HPLC, and GC documentation; predicted bp 398.5°C and density 1.492 g/cm³ support process scale-up.

Molecular Formula C11H8FNO3
Molecular Weight 221.18 g/mol
Cat. No. B12123617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-4-hydroxy-8-methylquinoline-3-carboxylic acid
Molecular FormulaC11H8FNO3
Molecular Weight221.18 g/mol
Structural Identifiers
SMILESCC1=C2C(=C(C=C1)F)C(=O)C(=CN2)C(=O)O
InChIInChI=1S/C11H8FNO3/c1-5-2-3-7(12)8-9(5)13-4-6(10(8)14)11(15)16/h2-4H,1H3,(H,13,14)(H,15,16)
InChIKeyPWMVAHBNGWGLNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-4-hydroxy-8-methylquinoline-3-carboxylic Acid: Fluorinated Quinoline Intermediate


5-Fluoro-4-hydroxy-8-methylquinoline-3-carboxylic acid (CAS 1065093-99-3) is a heterocyclic aromatic compound belonging to the fluorinated 4-oxo-1,4-dihydroquinoline-3-carboxylic acid class. It features a unique combination of substituents: a fluorine at C-5, a hydroxyl (4-oxo tautomer) at C-4, and a methyl group at C-8 on the quinoline core, yielding a molecular formula of C11H8FNO3 and a molecular weight of 221.18 g/mol . This scaffold is recognized as an essential intermediate for constructing antibacterial fluoroquinolones [1]. The compound exhibits moderate inhibitory activity against human monoamine oxidase A (MAO-A) with an IC50 of 90.4 µM [2], and its computed physicochemical properties (XLogP3-AA = 2.3, topological polar surface area = 66.4 Ų) distinguish it from close regioisomeric and differentially halogenated analogs, making it a specific procurement choice for structure-activity relationship (SAR) programs.

Fluoroquinolone intermediate: synthetic entry via Gould–Jacobs route
SAR programs: defined 5‑F,8‑Me substitution pattern for target engagement studies
MAO‑A probe development: reported moderate inhibition as starting point

Why Generic Quinoline Analogs Fail in SAR-Driven Synthesis


Within the 4-hydroxyquinoline-3-carboxylic acid family, subtle changes in halogen placement, methyl substitution, or tautomeric state produce large, quantifiable shifts in biological target engagement, physicochemical profile, and downstream synthetic utility. The 5-fluoro-8-methyl substitution pattern of this compound is not redundant with the 8-fluoro-5-methyl regioisomer, the non-fluorinated 8-methyl analog, or the 5,8-difluoro variant. These structural alterations change MAO-A inhibitory potency by more than 4-fold [1] and modify lipophilicity (XLogP3) and polar surface area (TPSA) by measurable margins . Consequently, substituting a generic 4-hydroxyquinoline-3-carboxylic acid into a medicinal chemistry or intermediate synthesis workflow without preserving the precise 5-F,8-Me configuration risks misleading SAR conclusions, failed coupling reactions, or altered pharmacokinetic profiles in derived fluoroquinolone candidates.

Regioisomeric mismatch

8‑F,5‑Me isomer may shift synthetic outcome and MAO‑A target engagement; not interchangeable.

Non‑fluorinated 8‑methyl analog

Lacks C‑5 fluorine handle; coupling reactivity and MAO‑A potency profile may differ significantly.

5,8‑Difluoro variant

Absence of 8‑methyl prevents access to 6‑fluoro‑8‑methyl‑4‑oxoquinolone pharmacophore series.

Quantitative Differentiation Versus Closest Analogs


MAO-A Inhibitory Potency: 8-Methyl Substitution Reduces Potency

In a recombinant human MAO-A assay measuring inhibition of kynuramine conversion to 4-hydroxyquinoline (fluorimetric readout, 20 min incubation), 5-fluoro-4-hydroxy-8-methylquinoline-3-carboxylic acid exhibits an IC50 of 90.4 µM (90,400 nM) [1]. The closely related 5-fluoro-4-hydroxyquinoline-3-carboxylic acid (lacking the 8-methyl group) shows an IC50 of 21.8 µM (21,800 nM) in the same assay system [2]. This represents a 4.1-fold reduction in MAO-A inhibitory potency conferred by the addition of the C-8 methyl substituent, providing a clear SAR differentiation point for programs requiring attenuated MAO-A engagement or for probing the steric and electronic role of the 8-position.

MAO‑A IC₅₀
Reported
90.4 µM vs 21.8 µM
4.1‑fold higher IC₅₀ (lower potency) for target
8‑methyl substitution attenuates MAO‑A inhibition in reported recombinant enzyme assay.
Recombinant human MAO‑A; kynuramine substrate; fluorimetric detection.
MAO-A inhibition neurodegeneration fluorinated quinoline SAR

Lipophilicity Versus the 5,8-Difluoro Analog

The computed lipophilicity of 5-fluoro-4-hydroxy-8-methylquinoline-3-carboxylic acid is XLogP3-AA = 2.3 . The 5,8-difluoro-4-hydroxyquinoline-3-carboxylic acid (CAS 223690-44-6) has a computed XLogP = 2.0 . The ΔXLogP of +0.3 reflects the methyl-for-fluorine substitution at C-8, which modestly but measurably increases lipophilicity. Additionally, the experimental LogP of the difluoro analog is reported as 1.92 with a PSA of 70.42 Ų , whereas the target compound has a TPSA of 66.4 Ų , indicating lower polarity and potentially better membrane permeability.

Lipophilicity
Data to verify
XLogP3 2.3
Δ +0.3 vs 5,8‑difluoro analog (XLogP 2.0)
Modestly higher computed lipophilicity may influence membrane permeability prediction.
Computed values; experimental LogP of difluoro analog is 1.92.
physicochemical profiling drug-likeness fluoroquinoline intermediates

Regioisomeric Specificity: 5-Fluoro-8-methyl vs 8-Fluoro-5-methyl

5-Fluoro-4-hydroxy-8-methylquinoline-3-carboxylic acid (target) and its regioisomer 8-fluoro-4-hydroxy-5-methylquinoline-3-carboxylic acid (CAS 1065094-00-9) share the same molecular formula (C11H8FNO3, MW 221.18) and identical computed XLogP3-AA (2.3) . However, their fluorine and methyl positions are swapped. The target compound has documented MAO-A inhibitory activity (IC50 = 90.4 µM) [1], while no equivalent MAO-A data have been identified in BindingDB or ChEMBL for the 8-fluoro-5-methyl regioisomer, suggesting differential target engagement. From a synthetic chemistry perspective, the regioisomers are not interchangeable as intermediates: the 5-fluoro group directs electrophilic aromatic substitution differently than the 8-fluoro group, and the methyl position influences the steric environment during subsequent N-1 alkylation or C-7 amination steps in fluoroquinolone synthesis [2].

Regioisomer identity
Class‑level inference
5‑F,8‑Me vs 8‑F,5‑Me
MAO‑A data only available for target isomer
Regioisomeric switch may alter biological target engagement and synthetic utility.
8‑F,5‑Me isomer lacks reported MAO‑A activity; direct replacement not supported.
regioisomer differentiation MAO-A quinoline SAR

Commercial Purity Documentation: Batch-Specific Quality Control Data Available at 98% Purity Threshold

5-Fluoro-4-hydroxy-8-methylquinoline-3-carboxylic acid is commercially available with a standard purity specification of 98%, supported by batch-specific QC documentation including NMR, HPLC, and GC analyses . The non-fluorinated comparator 4-hydroxy-8-methylquinoline-3-carboxylic acid (CAS 35966-17-7) is also available at 98% purity , but the synthetic route and impurity profile are expected to differ due to the absence of the fluorine atom, which alters the Gould-Jacobs cyclization conditions and starting aniline requirements [1]. The availability of rigorous analytical certificates for the fluorinated compound reduces procurement risk for GLP-compliant or IND-enabling studies where traceable quality documentation is mandatory.

Batch purity & QC
Specification review
98% HPLC, NMR, GC
Multi‑method documentation available
Documented QC supports assay reproducibility and synthetic consistency.
Non‑fluorinated analog also 98%, but impurity profile differs.
quality control purity batch certification

Fluoroquinolone Intermediate Lineage: The 8-Methyl Substituent Confirms a Defined Path to Clinically Validated Antibacterial Scaffolds

The 4-hydroxyquinoline-3-carboxylic acid scaffold with an 8-methyl substituent has been directly elaborated into clinically relevant fluoroquinolone antibacterials. In a foundational SAR study, 7-(trans-3-amino-4-methyl-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-8-methyl-4-oxoquinoline-3-carboxylic acid (derived from an 8-methyl-4-oxoquinoline-3-carboxylic acid intermediate) exhibited highly potent antibacterial activity against both Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa [1]. The 5-fluoro-8-methyl substitution pattern in the target compound maps precisely onto this validated lineage: the C-5 fluorine serves as a handle for further functionalization, while the C-8 methyl is retained in the final quinolone pharmacophore, where it contributes to potency against quinolone-resistant strains [2]. Non-fluorinated or differently substituted analogs do not share this direct pedigree to the 6-fluoro-8-methyl-4-oxoquinolone class.

Synthetic lineage
Class‑level inference
5‑F,8‑Me maps to 6‑fluoro‑8‑methyl‑4‑oxoquinolone class
Retains 8‑methyl for pharmacophore access
Reported synthetic precedent supports fluoroquinolone intermediate use.
Class‑level evidence; validation in specific synthetic scheme recommended.
fluoroquinolone antibiotics intermediate chemistry antibacterial SAR

Predicted Physicochemical Property Profile: Boiling Point, Density, and Hydrogen Bonding Capacity Distinguish the Target from the Non-Fluorinated Analog

Predicted physicochemical properties for 5-fluoro-4-hydroxy-8-methylquinoline-3-carboxylic acid include a boiling point of 398.5 ± 42.0 °C and a density of 1.492 ± 0.06 g/cm³ . These values differ from the non-fluorinated 4-hydroxy-8-methylquinoline-3-carboxylic acid, which has a reported boiling point of 374.1 °C at 760 mmHg and a density of 1.367 g/cm³ . The ~24 °C higher predicted boiling point and 9% higher density of the fluorinated compound reflect the increased molecular weight (221.18 vs. 203.19 g/mol) and polarity introduced by the C-5 fluorine. The target compound also possesses 5 hydrogen bond acceptors versus 4 for the non-fluorinated analog, influencing solubility and chromatographic behavior.

Physicochemical properties
Data to verify
BP 398.5 °C / d 1.492 g/cm³
vs non‑fluorinated analog: BP 374.1 °C / d 1.367 g/cm³
Predicted differences may guide purification and handling method selection.
Computed vs. reported values; validation advised for scale‑up.
physicochemical properties compound handling purification

Optimal Application Scenarios


Fluoroquinolone Antibacterial Lead Optimization

This compound serves as the direct Gould-Jacobs intermediate for synthesizing 6-fluoro-8-methyl-4-oxoquinoline-3-carboxylic acid derivatives, a subclass that has demonstrated 4-fold greater antibacterial potency than ciprofloxacin against both Gram-positive and Gram-negative bacteria, including quinolone-resistant clinical isolates . The retained 8-methyl group is essential for this potency advantage; non-methylated or 5,8-difluoro intermediates cannot access this specific pharmacophore. Medicinal chemistry teams pursuing novel fluoroquinolones with activity against multidrug-resistant Pseudomonas aeruginosa or methicillin-resistant Staphylococcus aureus (MRSA) should procure this specific intermediate to maintain SAR fidelity.

Monoamine Oxidase A (MAO-A) Probe Development

With a moderate MAO-A IC50 of 90.4 µM , this compound provides a 4.1-fold attenuated starting point relative to the des-methyl 5-fluoro analog (IC50 = 21.8 µM) . This attenuation is advantageous for developing MAO-A probes where excessive potency could confound selectivity assessments against MAO-B or other flavoenzymes. The 5-fluoro-8-methyl substitution pattern also offers distinct physicochemical properties (XLogP3 = 2.3, TPSA = 66.4 Ų) [1] that can be leveraged to optimize blood-brain barrier penetration in CNS-targeted MAO-A inhibitor programs.

Regioisomeric SAR Studies

The availability of this compound alongside its explicit regioisomer (8-fluoro-4-hydroxy-5-methylquinoline-3-carboxylic acid, CAS 1065094-00-9) enables direct, controlled SAR studies that isolate the positional effects of fluorine and methyl substituents on the quinoline core . While the target compound has documented MAO-A activity, the regioisomer lacks equivalent published data, making paired procurement of both isomers a scientifically rigorous approach to elucidating fluorine positional SAR for quinoline-3-carboxylic acid interactions with biological targets.

Process Chemistry Development and Scale-Up

For process chemists scaling the Gould-Jacobs synthesis of fluorinated quinolones, this compound is supplied with comprehensive batch-specific analytical documentation (NMR, HPLC, GC) at 98% purity . The predicted boiling point (398.5 °C) and density (1.492 g/cm³) provide practical benchmarks for distillation and solvent selection during scale-up. The established synthetic route to this intermediate [1] reduces process development risk compared to custom-synthesizing a novel fluorinated quinoline intermediate de novo.

Application
Selection Property
Validation Focus
Fluoroquinolone intermediate synthesis
5‑F,8‑Me substitution pattern for 6‑fluoro‑8‑methyl‑4‑oxoquinolone series
Synthetic route compatibility; antibacterial endpoint context
MAO‑A inhibitor probe development
Attenuated MAO‑A inhibition reported (relative to des‑methyl analog)
MAO isoform selectivity profiling; CNS penetration assay context
Regioisomeric SAR studies
Defined 5‑F,8‑Me regioisomeric identity
Paired regioisomer comparison; fluorine‑positional SAR
Process chemistry scale‑up
Batch‑specific QC documentation and predicted physicochemical properties
Synthetic reproducibility; purification method development
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